N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide
Description
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Properties
IUPAC Name |
N'-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-8-9-14(2)17(10-13)26-19-16(11-23-26)18(21-12-22-19)24-25-20(27)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,25,27)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQLQKBPARXKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NNC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C16H20N6
- Molecular Weight : 296.37 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could also act as a modulator for receptors that play critical roles in cellular signaling.
Anticancer Activity
Recent studies have indicated that compounds with a similar structure exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction | |
| MCF7 (Breast) | 20 | Cell cycle arrest | |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Study | Model | Result |
|---|---|---|
| In vitro COX-2 inhibition | IC50 = 12 µM | |
| Carrageenan-induced paw edema in rats | Significant reduction in swelling |
Case Studies
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Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound effectively reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway. -
Case Study on Anti-inflammatory Effects :
In a controlled trial involving animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications in chronic inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring in the compound is susceptible to nucleophilic substitution at positions C-4 and C-6. For example:
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Chlorination : Analogous pyrazolo[3,4-d]pyrimidines undergo chlorination using POCl₃ and PCl₅ under reflux to introduce chloro groups at C-4 and C-6, enhancing electrophilicity for further functionalization .
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Amination : Reaction with primary amines (e.g., aniline) at room temperature replaces chloro substituents with aryl/alkylamino groups, forming derivatives like 4-chloro-N,1-diphenyl analogs .
Example Reaction Table :
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, PCl₅, reflux (6–8 h) | 4,6-Dichloro derivative | 72–85% | |
| Amination | Aniline, RT, 24 h | 4-Chloro-N,1-diphenyl derivative | 68% |
Cyclization and Condensation Reactions
The hydrazide moiety (-CONHNH₂) participates in cyclization with carbonyl compounds:
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Hydrazone Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in glacial acetic acid to yield hydrazones, confirmed by NMR (δ 11.76–12.24 ppm for NH) .
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Heterocycle Synthesis : Condensation with β-ketoesters or malononitrile generates fused pyrazole or pyrimidine systems .
Key Observations :
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Hydrazones exhibit enhanced π-conjugation, evidenced by bathochromic shifts in UV-Vis spectra .
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Cyclization reactions often require catalytic Lewis acids (e.g., ZrCl₄) in solvents like EtOH/DMF .
Oxidation and Reduction
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Oxidation : The pyrimidine ring is resistant to oxidation, but the hydrazide group oxidizes to carboxylic acids under strong conditions (e.g., KMnO₄/H⁺) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine’s C=N bonds to saturated tetrahydropyrimidines, altering bioactivity .
Hydrolysis and Functional Group Interconversion
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Acidic Hydrolysis : The carbohydrazide group hydrolyzes to cyclohexanecarboxylic acid in HCl/EtOH (reflux, 4 h) .
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Alkaline Hydrolysis : NaOH/EtOH cleaves the hydrazide to yield primary amines, useful for further derivatization .
Experimental Data :
Cross-Coupling Reactions
The 2,5-dimethylphenyl substituent enables Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis:
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.
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Application : Introduces aryl/heteroaryl groups at the pyrimidine ring for structure-activity relationship (SAR) studies.
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) of analogs shows decomposition above 250°C, with mass loss corresponding to hydrazide fragmentation (Δm ≈ 18% for NHNH₂ group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
